Octadecanoic acid, 3-hydroxypropyl ester
Overview
Description
Octadecanoic acid, 3-hydroxypropyl ester: It is a white to pale yellow solid that is lipid-soluble and insoluble in water . This compound is used in various applications, including as an emulsifier, surfactant, and lubricant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecanoic acid, 3-hydroxypropyl ester can be synthesized through the esterification reaction between octadecanoic acid and 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the compound can be produced by reacting octadecanoic acid with 3-chloro-1,2-propanediol in the presence of a base . This method ensures a higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid, 3-hydroxypropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octadecanoic acid and 3-hydroxypropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Octadecanoic acid and 3-hydroxypropyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Reduction: Alcohol derivatives of the ester.
Scientific Research Applications
Chemistry: Octadecanoic acid, 3-hydroxypropyl ester is used as a model compound in studies involving esterification and hydrolysis reactions. It is also utilized in the synthesis of other complex esters and as a reference material in analytical chemistry .
Biology and Medicine: In biological research, the compound is studied for its potential role in lipid metabolism and its effects on cellular processes. It is also investigated for its potential use in drug delivery systems due to its lipid-soluble nature .
Industry: The compound is widely used in the cosmetics and personal care industry as an emulsifier and surfactant. It is also employed as a lubricant in various industrial applications .
Mechanism of Action
The mechanism of action of octadecanoic acid, 3-hydroxypropyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases, releasing octadecanoic acid and 3-hydroxypropyl alcohol, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Octadecanoic acid, 2,3-dihydroxypropyl ester: Similar in structure but with an additional hydroxyl group, making it more hydrophilic.
Glyceryl monostearate: A monoester of glycerol and stearic acid, commonly used as an emulsifier in food and cosmetics.
Uniqueness: Octadecanoic acid, 3-hydroxypropyl ester is unique due to its specific ester linkage and the presence of a 3-hydroxypropyl group, which imparts distinct physicochemical properties compared to other esters of octadecanoic acid .
Properties
IUPAC Name |
3-hydroxypropyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h22H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFNPSNDNZSCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865189 | |
Record name | 3-Hydroxypropyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-23-3, 25190-52-7 | |
Record name | 3-Hydroxypropyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxypropyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(1-oxooctadecyl)-.omega.-hydroxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPROPYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPN4O3JW0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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